molecular formula C7H5NO4S B3021055 3-(5-Nitrothiophen-2-yl)acrylic acid CAS No. 50868-70-7

3-(5-Nitrothiophen-2-yl)acrylic acid

Cat. No.: B3021055
CAS No.: 50868-70-7
M. Wt: 199.19 g/mol
InChI Key: IIJCRPJUZLOCIE-DUXPYHPUSA-N
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Description

3-(5-Nitrothiophen-2-yl)acrylic acid is a useful research compound. Its molecular formula is C7H5NO4S and its molecular weight is 199.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 178900. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solar Cell Applications

3-(5-Nitrothiophen-2-yl)acrylic acid has been studied for its potential in solar cell applications. Researchers have explored organic sensitizers that include this compound for their ability to convert sunlight into electricity efficiently. In a study, organic sensitizers were engineered at the molecular level, demonstrating high incident photon-to-current conversion efficiencies when anchored onto TiO2 films (Kim et al., 2006). These findings suggest that this compound derivatives can be effective in enhancing solar cell performance.

Polymer Research

The structural and electronic properties of polymers containing this compound have been extensively studied. A combined theoretical and experimental approach was used to study poly(3-thiophen-3-yl acrylic acid), revealing significant insights into its structure and properties (Bertran et al., 2008). Such research underscores the compound's relevance in developing new polythiophene derivatives with applications in materials science.

Genosensor Development

This compound has also been utilized in the development of genosensors. A study described the synthesis of a new functionalized terthiophene monomer with an unsaturated side chain, derived from this compound, for constructing genosensors. This application demonstrates the compound's utility in bioanalytical chemistry (Peng et al., 2007).

Thermodynamic Research

Thermodynamic properties of derivatives of this compound have been investigated to understand their physical and chemical behaviors better. Research focusing on the determination of standard enthalpies of sublimation and formation enthalpies at different temperatures provided valuable data for optimizing synthesis and application processes (Dibrivnyi et al., 2019).

Antimicrobial Research

Although this area of research may border on drug use, it's important to note that studies have explored the synthesis of 3-(5-Nitro-2-thienvl)acrylic acid derivatives and their antibacterial activities. This indicates the compound's potential in developing new antimicrobial agents (Kimura et al., 1962).

Properties

IUPAC Name

(E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4S/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1-4H,(H,9,10)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJCRPJUZLOCIE-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)[N+](=O)[O-])/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17163-22-3, 50868-70-7
Record name 17163-22-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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